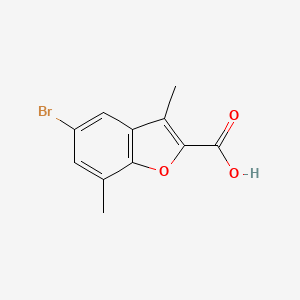

5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWFOQTAXLQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid typically involves the bromination of 3,7-dimethyl-1-benzofuran followed by carboxylation reactions. The compound can be synthesized through various methods, including:

- Bromination : Using N-bromosuccinimide (NBS) under radical conditions.

- Carboxylation : Employing carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.

Biological Activity

5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid exhibits several biological activities:

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| MRSA | 1.00 μg/mL |

| Mycobacterium tuberculosis | 0.98 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung) | 5.0 |

| MCF7 (breast) | 4.5 |

| HeLa (cervical) | 6.0 |

These results indicate that 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

The precise mechanism of action of 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity related to apoptosis and immune responses.

Case Studies

Several studies have highlighted the biological efficacy of benzofuran derivatives similar to 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid:

- Study on Antibacterial Activity : A study demonstrated that similar benzofuran derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

- Anticancer Research : Another investigation reported that benzofuran compounds showed significant cytotoxicity against various cancer cell lines, with mechanisms involving oxidative stress induction and mitochondrial dysfunction .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid serves as an important intermediate in the synthesis of more complex benzofuran derivatives. These derivatives are often explored for their potential biological activities, including antimicrobial and anticancer properties. The bromine atom in this compound enhances its reactivity, making it a valuable building block for synthesizing various functionalized compounds.

Table 1: Comparison of Benzofuran Derivatives

| Compound Name | Structure | Key Properties |

|---|---|---|

| 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid | Structure | Intermediate for drug synthesis |

| 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde | Structure | Antimicrobial properties |

| 6-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Structure | Anticancer activity |

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit potent antimicrobial activities. For instance, studies have demonstrated that compounds derived from 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid show effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Testing

In a study published in Molecules, several derivatives of benzofuran carboxylic acids were synthesized and tested for antimicrobial activity. Notably, compounds III and VI demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 μg/mL .

Medicinal Applications

Potential Therapeutic Uses

The compound is being investigated for its potential use in drug development targeting various diseases. Its structural features suggest that it may interact with specific molecular targets involved in disease pathways.

Case Study: Anticancer Activity

A study highlighted the anticancer potential of brominated benzofuran derivatives, including those related to 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid. The results indicated that these compounds exhibited lower cytotoxicity compared to their non-brominated counterparts while maintaining efficacy against human cancer cell lines .

Industrial Applications

Specialty Chemicals

In addition to its applications in research and medicine, 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid is utilized in the production of specialty chemicals used in various industrial processes. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Features

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid with key analogs:

Key Observations:

- Halogen vs. Alkoxy Substitutents : Bromine at the 5-position (as in the target compound) introduces steric bulk and polarizability, favoring halogen bonding (e.g., Br⋯O interactions in crystal structures ). In contrast, methoxy groups (e.g., 6-methoxy analog) enhance solubility but reduce intermolecular halogen interactions .

- Methyl Group Positioning: 3,7-Dimethyl substitution in the target compound creates a sterically hindered environment, which may influence binding affinity in biological systems compared to mono-methylated analogs (e.g., 3-methylbenzofuran-2-carboxylic acid) .

Pharmacological Potential

- Benzofuran derivatives with sulfonyl or sulfinyl groups (e.g., 3-ethylsulfinyl-2-(4-fluorophenyl)-5-bromo-7-methyl-1-benzofuran) exhibit antifungal and antitumor activities . The target compound’s bromine and carboxylic acid groups make it a candidate for further derivatization into amides or esters with enhanced bioactivity .

- The 5-bromo-7-chloro analog’s dual halogenation may synergistically improve antimicrobial potency, as seen in related compounds .

Méthodes De Préparation

Perkin Rearrangement of 3-Bromocoumarins

A well-documented and efficient synthetic route to benzofuran-2-carboxylic acids, including brominated derivatives, is the Perkin rearrangement of 3-halocoumarins. This method involves a base-catalyzed ring contraction of 3-bromocoumarins to yield the benzofuran-2-carboxylic acid framework.

Reaction Overview: The process starts with a 3-bromocoumarin substrate, which undergoes base-catalyzed ring fission to form a phenoxide intermediate. This intermediate then intramolecularly attacks the vinyl bromide moiety, resulting in cyclization and formation of the benzofuran ring with a carboxylic acid substituent at position 2.

Catalysts and Conditions: Sodium hydroxide in ethanol or methanol is typically used as the base catalyst. Traditional methods require refluxing for approximately 3 hours, but recent advancements have introduced microwave-assisted conditions to drastically reduce reaction times to about 5 minutes while maintaining high yields.

Microwave-Assisted Perkin Rearrangement: Under microwave irradiation at 300–400 W and approximately 79 °C for 5 minutes, 3-bromocoumarins efficiently convert to benzofuran-2-carboxylic acids with yields up to 99%. Lower power (250 W) results in incomplete reactions, while higher power (500 W) can slightly reduce yields (Table 2).

| Temperature (°C) | Power (W) | Time (min) | Yield (%) of Benzofuran-2-carboxylic acid |

|---|---|---|---|

| 79 | 250 | 5 | Incomplete |

| 79 | 300 | 5 | 99 |

| 79 | 400 | 5 | 99 |

| 79 | 500 | 5 | 90 |

- Bromination of Coumarins: The precursor 3-bromocoumarins are prepared via regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile under microwave conditions (250 W, 80 °C, 5 minutes), achieving yields between 80–89% depending on the substrate (Table 1).

| Reactant | Yield (%) of 3-Bromocoumarin |

|---|---|

| 4-Methyl-6,7-dimethoxycoumarin | 89 |

| 4-Methyl-7-methoxycoumarin | 85 |

| 6,7-Dimethoxycoumarin | 83 |

| 7-Methoxycoumarin | 80 |

-

- Bromination of coumarin derivative → 3-bromocoumarin

- Microwave-assisted Perkin rearrangement of 3-bromocoumarin → benzofuran-2-carboxylic acid derivative

| Bromocoumarin (1) | Benzofuran-2-carboxylic acid (2) | Yield (%) |

|---|---|---|

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin (1a) | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a) | 99 |

| 3-Bromo-4-methyl-7-methoxycoumarin (1b) | (2b) | 95 |

| 3-Bromo-6,7-dimethoxycoumarin (1c) | (2c) | 99 |

| 3-Bromo-7-methoxycoumarin (1d) | (2d) | 97 |

- Mechanistic Insights: The rearrangement proceeds via initial base-catalyzed ring fission to form a dianion intermediate, followed by intramolecular nucleophilic attack on the vinyl bromide, resulting in cyclization to the benzofuran ring. The reaction kinetics suggest a two-stage process: a rapid ring fission followed by a slower cyclization involving carbon–halogen bond cleavage.

Bromination Specific to 5-Bromo-3,7-dimethyl Substitution

While the above method focuses on methoxy-substituted coumarins, the target compound 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid requires specific methyl substitutions at positions 3 and 7 on the benzofuran ring.

Regioselective Bromination: The bromination step must be carefully controlled to introduce bromine at position 5 of the benzofuran ring. This is typically achieved by starting with appropriately methylated coumarin precursors and using N-bromosuccinimide or other brominating agents under controlled conditions to ensure regioselectivity.

Alternative Synthetic Routes: Tandem cyclization strategies involving ortho-hydroxy α-aminosulfones and brominated precursors have also been reported for benzofuran derivatives, though specific application to 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid is less documented.

Summary of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting coumarin methylation | Methylation of coumarin at positions 3,7 | 3,7-Dimethylcoumarin precursor |

| Regioselective bromination | N-Bromosuccinimide, acetonitrile, microwave (250 W, 80 °C, 5 min) | 5-Bromo-3,7-dimethyl-3-bromocoumarin intermediate |

| Perkin rearrangement | Sodium hydroxide, ethanol, microwave (300 W, 79 °C, 5 min) | 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid |

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves halogenation and oxidation steps. For example, brominated benzofuran derivatives can be synthesized via electrophilic substitution using bromine sources (e.g., Br₂ or NBS) under controlled conditions. A key intermediate, such as 5-bromo-3,7-dimethyl-1-benzofuran, is oxidized to introduce the carboxylic acid group. Oxidation with agents like KMnO₄ or CrO₃ in acidic media is common. Purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown by slow evaporation of ethyl acetate solutions. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement employs SHELXL-97, with hydrogen atoms added geometrically and refined using riding models. The planar benzofuran ring and substituent orientations are analyzed using ORTEP-3 for visualization .

Advanced: How can halogen bonding interactions in the crystal lattice be systematically analyzed?

Methodological Answer:

Halogen bonding (e.g., Br···O interactions) is analyzed using crystallographic software (e.g., Mercury or PLATON). Key parameters include:

- Distance : Br···O distances < sum of van der Waals radii (e.g., 3.335 Å for Br1⋯O2 in related structures) .

- Angle : Linear C–Br⋯O angles (e.g., 168.67°), indicative of directional interactions .

- Hirshfeld surfaces : Quantify contact contributions (e.g., Br···O vs. C–H⋯O interactions) .

Pair these with density functional theory (DFT) calculations to assess interaction energies.

Advanced: What strategies optimize bioactivity via substituent modification?

Methodological Answer:

- Substituent Screening : Replace bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups to modulate reactivity. Methyl groups at positions 3 and 7 enhance steric stabilization .

- Sulfonyl/Sulfinyl Derivatives : Introduce sulfonyl groups (e.g., 3-methylphenylsulfonyl) via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid. These derivatives exhibit enhanced antimicrobial activity .

- Biological Assays : Test derivatives against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀), correlating substituent effects with activity .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- NMR vs. XRD : If NMR suggests conformational flexibility (e.g., multiple rotamers), but XRD shows a single conformation, use variable-temperature NMR to detect dynamic processes.

- Discrepancies in Substituent Positions : Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, carbonyl stretches (1700–1750 cm⁻¹) confirm the carboxylic acid group .

- Validation Tools : Employ the CheckCIF tool (IUCr) to identify crystallographic outliers, ensuring data consistency .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate high-purity crystals .

- Column Chromatography : Optimize solvent gradients (e.g., 4:1 hexane/ethyl acetate) to separate brominated byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks.

Advanced: How does steric hindrance from methyl groups influence reactivity?

Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., GaussView) to visualize hindered sites.

- Kinetic Studies : Compare reaction rates of methylated vs. non-methylated analogs in nucleophilic substitution. Methyl groups at positions 3 and 7 reduce reactivity at C2 by 30–50% due to steric blocking .

- XRD Analysis : Confirm spatial arrangements (e.g., dihedral angles between benzofuran and substituent rings >75°, reducing π-π stacking) .

Advanced: How to design derivatives for enhanced photostability?

Methodological Answer:

- UV/Vis Spectroscopy : Monitor degradation under UV light (λ = 254 nm) in solution. Bromine’s heavy atom effect increases intersystem crossing, reducing photodegradation .

- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at meta positions to stabilize excited states.

- Accelerated Aging Tests : Expose derivatives to simulated sunlight (Xe lamp) and analyze stability via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.